molecular formula C26H22N2O6 B3434552 Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one CAS No. 959574-95-9

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

Cat. No.: B3434552
CAS No.: 959574-95-9
M. Wt: 458.5 g/mol
InChI Key: MGCGNHLLVHXTIS-NRFANRHFSA-N
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Description

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a chiral benzoxazepinone derivative featuring a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling . Its stereochemistry (S-configuration at position 3) is critical for biological activity and binding specificity .

Properties

IUPAC Name

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O6/c29-24(30)13-28-22-11-5-6-12-23(22)33-15-21(25(28)31)27-26(32)34-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-12,20-21H,13-15H2,(H,27,32)(H,29,30)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCGNHLLVHXTIS-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)N(C2=CC=CC=C2O1)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112534
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-95-9
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959574-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-4-oxo-1,5-benzoxazepine-5(2H)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Cellular Effects

Fmoc-modified amino acids and short peptides are known to possess distinct potential for applications due to their self-assembly features. These properties could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one involves its role as a protecting group for amines in organic synthesis. It can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression.

Temporal Effects in Laboratory Settings

The Fmoc group is known to be stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid. This suggests that the compound could have good stability and potentially long-term effects on cellular function in in vitro or in vivo studies.

Biological Activity

Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer effects, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C26H22N2O6
  • CAS Number : 959574-95-9

The compound features a benzoxazepine core, which is known for various biological activities including antitumor effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro studies indicated that the compound exhibits potent cytotoxic effects in human cancer cell lines, with IC50 values in the nanomolar range. This suggests a strong inhibitory effect on cell proliferation.
    Cell LineIC50 (nM)
    U87 (Glioblastoma)200
    BE (Neuroblastoma)18.9
    SK (Neuroblastoma)500
  • Mechanism of Action : The mechanism involves arresting cells in the G2/M phase of the cell cycle, leading to increased apoptosis rates. Morphological changes such as nuclear envelope disruption and giant cell formation were observed in treated cells.

Combination Therapies

The compound has also been evaluated in combination with radiation therapy. Studies revealed that when combined with a 4-Gy dose of radiation, this compound significantly enhances the radiosensitivity of resistant cancer cells.

Study 1: Efficacy Against Glioblastoma

A study conducted on U87 glioblastoma cells demonstrated that treatment with this compound resulted in a substantial reduction in cell viability compared to control groups. The combination treatment showed an enhanced effect compared to either treatment alone.

Study 2: Neuroblastoma Response

In another investigation focusing on neuroblastoma cell lines (BE and SK), it was found that the compound effectively reduced cell survival rates significantly more than traditional chemotherapeutics currently in use. The effectiveness was particularly pronounced in chemoresistant BE cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazepinones and their analogs (e.g., benzothiazepinones, benzodiazepines) share structural similarities but exhibit distinct physicochemical and pharmacological properties due to variations in heteroatoms, substituents, and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Compound Class Key Structural Features Molecular Weight (g/mol) Biological/Pharmacological Activity Key References
Benzoxazepinones Contains oxygen and nitrogen in the heterocyclic ring. ~350–450 Bradykinin B1 antagonism, peptide synthesis
Benzothiazepinones Sulfur replaces oxygen in the ring. ~250–350 Antidepressant, anticonvulsant, antimicrobial
Benzodiazepines Two nitrogen atoms in a fused benzene-diazepine system. ~300–500 Anxiolytic, sedative

Key Differences and Implications

Heteroatom Effects: Benzoxazepinones (oxygen in the ring) exhibit higher polarity compared to benzothiazepinones (sulfur), influencing solubility and metabolic stability . Benzothiazepinones (e.g., 7-chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) show stronger CNS activity due to enhanced lipophilicity from sulfur, enabling blood-brain barrier penetration .

Substituent Impact: The carboxymethyl group in Fmoc-(S)-3-amino-5-carboxymethyl-... enhances water solubility and enables conjugation with peptides or targeting moieties . In contrast, methyl or ethyl substituents (e.g., (3R)-3-amino-5-methyl-...) prioritize receptor binding over solubility . Benzoxazepinones with thiobarbiturinyl substituents (e.g., 4-(2'-thiobarbiturinyl)-2-phenyl-...) demonstrate anticonvulsant activity comparable to phenytoin, highlighting the role of electron-withdrawing groups in modulating ion channel interactions .

Synthetic Accessibility: Benzothiazepinones are synthesized via condensation of 2-aminobenzenethiols with glycidates under nitrogen, a method less applicable to benzoxazepinones due to oxygen’s lower nucleophilicity . Fmoc-protected benzoxazepinones require specialized coupling agents (e.g., HATU) for peptide bond formation, reflecting their role in solid-phase peptide synthesis .

Biological Applications: Benzoxazepinones: Used in designing bradykinin B1 receptor antagonists for inflammatory diseases and as intermediates for protease inhibitors. Benzothiazepinones: Exploited as antidepressants (e.g., thiazesim) and antimicrobial agents due to their planar, sulfur-containing scaffolds .

Table 2: Representative Compounds and Activities

Compound Name Activity/Application Notable Features Reference
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Peptide synthesis intermediate Fmoc protection, carboxymethyl functionalization
(3R)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one Bradykinin B1 antagonism Methyl substituent enhances receptor affinity
5-(2-Dimethylaminoethyl)-2,3-dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one Antidepressant (thiazesim) Sulfur atom improves CNS penetration
4-(2'-Thiobarbiturinyl)-2-phenyl-1,5-benzoxazepin-4(5H)-one Anticonvulsant (90% efficacy in MES model) Thiobarbiturinyl group enhances activity

Q & A

Q. How to assess the compound’s stability under varying storage conditions?

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor via HPLC for decomposition products (e.g., Fmoc deprotection) .
  • Kinetic modeling : Fit degradation data to zero- or first-order models using software like KinTek Explorer to predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Reactant of Route 2
Fmoc-(S)-3-amino-5-carboxymethyl-2,3-dihydro-1,5-benzoxazepin-4(5H)-one

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